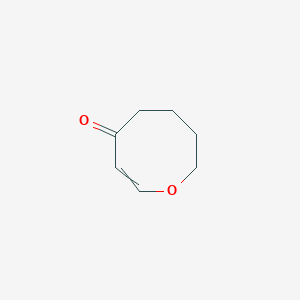
3,5-Dimethyloctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyloctan-1-ol: is an organic compound with the molecular formula C10H22O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a branched octane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3,5-Dimethyl-6-octen-1-ol: One common method involves the hydrogenation of 3,5-dimethyl-6-octen-1-ol using a palladium on carbon (Pd/C) catalyst under high pressure of hydrogen gas.
Industrial Production Methods: Industrial production often involves the hydrogenation method due to its efficiency and scalability. The reaction is typically carried out in a stainless steel autoclave under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Dimethyloctan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Although it is already an alcohol, further reduction can lead to the formation of alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 3,5-Dimethyloctanal (aldehyde), 3,5-Dimethyloctanoic acid (carboxylic acid).
Reduction: 3,5-Dimethyloctane.
Substitution: 3,5-Dimethyl-1-chlorooctane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dimethyloctan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of fragrances, flavors, and pharmaceuticals .
Biology: In biological research, it is used as a solvent and reagent in the study of enzyme-catalyzed reactions and metabolic pathways .
Medicine: While not a drug itself, it is used in the synthesis of pharmaceutical compounds, particularly those with hydrophobic properties .
Industry: In the industrial sector, it is used in the manufacture of surfactants, lubricants, and plasticizers .
Wirkmechanismus
The mechanism of action of 3,5-Dimethyloctan-1-ol largely depends on its role in specific reactions. As an alcohol, it can act as a nucleophile in substitution reactions, attacking electrophilic centers. In oxidation reactions, it donates electrons to oxidizing agents, leading to the formation of aldehydes or acids .
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethyloctan-1-ol: Similar in structure but differs in the position of methyl groups.
3,5-Dimethylhexan-1-ol: Shorter carbon chain but similar branching.
3,5-Dimethylheptan-1-ol: One carbon less in the chain compared to 3,5-Dimethyloctan-1-ol.
Uniqueness: this compound is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
19781-08-9 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
3,5-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-9(2)8-10(3)6-7-11/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
DJHNRHOPRVNXHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


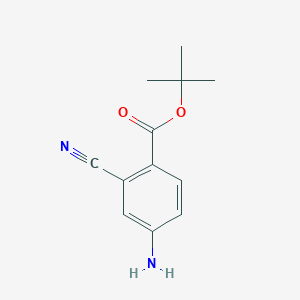
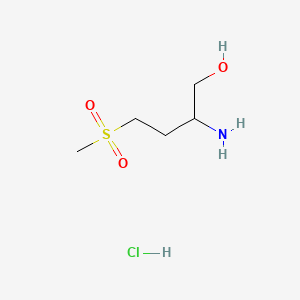
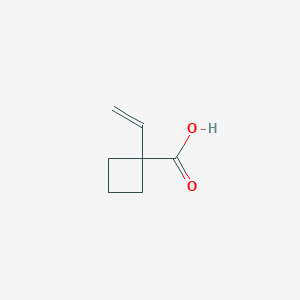

![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)
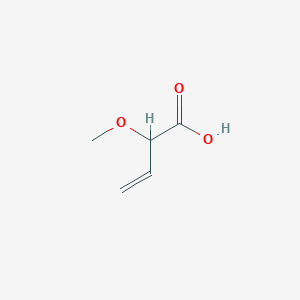



![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
